5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Pharmacological Potential
- A novel compound, closely related to 5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride, was synthesized as part of a study on anti-inflammatory and analgesic agents. This research highlights the compound's potential as a COX-2 inhibitor with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties
- A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, closely related to the target compound, showed promising antitubercular agents with lower cytotoxicity profiles. This indicates the compound's potential application in treating Mycobacterium tuberculosis infections (Marvadi et al., 2020).
Antidepressant Effects
- Research on derivatives of benzo[b]thiophene, structurally similar to the compound , identified new dual antidepressant drugs. These compounds showed significant affinity for the 5-HT1A receptor and serotonin reuptake inhibition, highlighting the potential antidepressant applications of such compounds (Orus et al., 2002).
Serotonergic Activity
- Another study on the roles of serotonin receptor subtypes and the antinociception of 5-HT in rats mentioned compounds structurally related to this compound. It showed that these compounds play a significant role in mediating antinociception through various 5-HT receptor subtypes (Jeong, Choi, & Yoon, 2004).
Potential as Antipsychotic Agents
- A study on heterocyclic analogues of certain compounds, similar to the compound , evaluated their potential as antipsychotic agents. These analogues showed potent in vivo activities and a promising profile for antipsychotic activity with minimal extrapyramidal side effects (Norman et al., 1996).
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
tuberculosis , suggesting that this compound may affect similar pathways.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is not detailed in the search results
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride are largely due to its interactions with various enzymes and proteins. For instance, benzothiazole derivatives have been found to exhibit inhibitory activity against Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain .
Metabolic Pathways
It is known that benzothiazole derivatives can influence the metabolism of arachidonic acid, a key molecule involved in inflammation .
Properties
IUPAC Name |
5-chloro-N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S2.ClH/c1-26-13-2-3-14-16(12-13)28-19(22-14)24-10-8-23(9-11-24)7-6-21-18(25)15-4-5-17(20)27-15;/h2-5,12H,6-11H2,1H3,(H,21,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPNHKXSAIDROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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